ISO-ATRIAL NATRIURETIC PEPTIDE RAT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
128754-03-0 |
|---|---|
Molecular Formula |
C16H22N5+ |
Molecular Weight |
284.387 |
IUPAC Name |
(1S,5R)-8,8-dimethyl-3-(4-pyridin-4-yltriazol-1-yl)-8-azoniabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H22N5/c1-21(2)14-3-4-15(21)10-13(9-14)20-11-16(18-19-20)12-5-7-17-8-6-12/h5-8,11,13-15H,3-4,9-10H2,1-2H3/q+1/t13?,14-,15+ |
InChI Key |
IRDLJZVYUZKXLE-GOOCMWNKSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)N3C=C(N=N3)C4=CC=NC=C4)C |
Origin of Product |
United States |
Historical Context of Natriuretic Peptide Discovery in Rat Models
The journey to understanding natriuretic peptides began with the observation of granules in atrial cells, resembling those found in endocrine glands. oup.com A pivotal breakthrough occurred in 1981 when Adolfo José de Bold and his team demonstrated that injecting extracts from rat atrial tissue into other rats induced a rapid and significant increase in sodium and water excretion, a process known as natriuresis and diuresis, along with a drop in blood pressure. oup.comahajournals.orgwikipedia.orgnih.gove-century.us This seminal finding provided the first direct evidence of a heart-derived factor that could regulate kidney function. oup.com
This discovery spurred a flurry of research activity in the 1980s, with multiple laboratories working to isolate and characterize this "atrial natriuretic factor" (ANF). wikipedia.orge-century.uswikipedia.org These efforts culminated in the purification and sequencing of the peptide from both rat and human atrial tissues between 1983 and 1984. ahajournals.orge-century.us Initially given various names like atriopeptin and cardionatrin, the term atrial natriuretic peptide (ANP) became the most widely accepted nomenclature. nih.gov The identification of ANP confirmed the heart's role as an endocrine organ and laid the groundwork for the discovery of other related peptides. wikipedia.orgscielo.br
Identification and Characterization of Iso Atrial Natriuretic Peptide in Rat Atria
Subsequent to the discovery of ANP, researchers identified another member of this peptide family in rats. In 1989, a new 45-amino acid peptide was isolated from rat atria using a specific radioimmunoassay. nih.gov This peptide was named iso-atrial natriuretic peptide (iso-rANP) due to its functional and structural similarities to the original rat ANP (rANP). nih.gov
Despite these similarities, key differences in the amino acid sequence indicated that iso-rANP is a product of a distinct gene. nih.gov Structurally, iso-rANP possesses a single disulfide bond, a feature that shows considerable homology to rANP and porcine brain natriuretic peptide (BNP). nih.gov However, the N- and C-terminal regions of iso-rANP show little homology to ANP. nih.gov Functionally, iso-rANP was found to be equipotent to rANP in producing diuretic, natriuretic, and hypotensive effects in rats. nih.gov
Classification and Nomenclature Within the Rat Natriuretic Peptide Family
Amino Acid Sequence and Structural Features of Rat Iso-Atrial Natriuretic Peptide
Rat iso-atrial natriuretic peptide (iso-rANP) is a 45-amino acid peptide that was independently discovered by two different research laboratories. nih.gov It is now understood to be the same molecule as rat brain natriuretic peptide (rBNP). nih.gov The amino acid sequence of iso-rANP is identical to the C-terminal 45 amino acids of the rat pro-BNP. nih.gov A minor variation, a glutamine/leucine substitution at position 44, has been identified and is considered a polymorphic form of rat B-type natriuretic peptide. nih.gov
Table 1: Amino Acid Sequence of Rat Iso-Atrial Natriuretic Peptide (rBNP-45)
| 1 | Asp | 11 | Cys | 21 | Arg | 31 | Gly | 41 | Ser |
| 2 | Ser | 12 | Phe | 22 | Leu | 32 | Leu | 42 | Gly |
| 3 | Gly | 13 | Gly | 23 | Arg | 33 | Ser | 43 | Leu |
| 4 | Cys | 14 | Arg | 24 | Val | 34 | Met | 44 | Gln/Leu |
| 5 | Phe | 15 | Met | 25 | Asp | 35 | Val | 45 | Arg |
| 6 | Gly | 16 | Asp | 26 | Thr | 36 | Lys | ||
| 7 | Arg | 17 | Arg | 27 | Gly | 37 | Ser | ||
| 8 | Leu | 18 | Ile | 28 | Leu | 38 | Arg | ||
| 9 | Asp | 19 | Gly | 29 | Lys | 39 | Ala |
A key structural feature of iso-rANP, shared with other natriuretic peptides, is a 17-amino acid ring formed by a disulfide bond. nih.govwikipedia.org This ring is crucial for the peptide's biological activity.
Disulfide Bond Configuration and Its Role in Biological Activity in Rat Peptides
The biological activity of rat iso-atrial natriuretic peptide is critically dependent on its three-dimensional structure, which is stabilized by an intramolecular disulfide bond. In iso-rANP, this disulfide bridge is formed between the cysteine residues at position 23 and position 39 of the 45-amino acid peptide. nih.gov This linkage creates a 17-amino acid loop, a hallmark of the natriuretic peptide family. nih.govwikipedia.org
The integrity of this disulfide bond is essential for the peptide's ability to bind to its receptors and elicit downstream physiological effects. Studies have shown that reduction of the disulfide bond leads to a loss of biological activity, highlighting the importance of this structural feature. The ring structure is necessary for proper receptor recognition and activation.
Genetic Distinctness and Homology to Other Rat Natriuretic Peptides (e.g., rANP, rBNP)
Iso-rANP is genetically distinct from rat atrial natriuretic peptide (rANP). nih.gov While both are members of the natriuretic peptide family, their encoding genes are different. The gene for iso-rANP, also known as the Nppb gene (natriuretic peptide B), shows a closer evolutionary relationship to the genes of other B-type natriuretic peptides than to the gene for ANP (Nppa). nih.gov
The gene structure of iso-rANP consists of three exons and two introns, a characteristic organization shared with the ANP and other BNP genes. nih.gov Despite this structural similarity in gene organization, the amino acid sequence homology between iso-rANP/rBNP and rANP is concentrated within the disulfide-bonded ring structure. nih.gov The N- and C-terminal regions of iso-rANP and rANP show little homology. nih.gov
In contrast, the homology between the precursor proteins of ANP (proANP) shows a high degree of conservation across different mammalian species (e.g., 85% between canine and human). researchgate.net Conversely, the precursor for BNP (proBNP) exhibits lower homology between species (e.g., 53% between canine and human). researchgate.net This lower conservation in the proBNP sequence contributes to the variation in the length of the mature, circulating BNP among different mammals, with rats having a 45-amino acid form. researchgate.netnih.gov
Table 2: Comparison of Rat Natriuretic Peptides
| Feature | Iso-Atrial Natriuretic Peptide (rBNP) | Atrial Natriuretic Peptide (rANP) |
|---|---|---|
| Gene | Nppb | Nppa |
| Precursor | proBNP | proANP |
| Mature Peptide Length | 45 amino acids | 28 amino acids |
| Disulfide Bond | Cys23 - Cys39 | Cys7 - Cys23 |
| Primary Homology Region | Disulfide ring | Disulfide ring |
Gene Expression and Transcriptional Regulation in Rat Tissues
The gene encoding iso-atrial natriuretic peptide (Nppb) is primarily expressed in the heart. nih.gov While ANP is predominantly synthesized in the atria, BNP (iso-ANP) is mainly produced in the ventricles, particularly in response to cardiac stress such as volume overload. nih.gov
The transcriptional regulation of the rat Nppb gene is a complex process involving various transcription factors and signaling pathways. Studies have identified several putative transcriptional enhancer sites in the 5'-flanking region of the rat BNP gene, including multiple GATA consensus sequences. The transcription factor GATA-4 has been shown to play a significant role in the inducible transcription of the BNP gene in myocardial cells.
Furthermore, the expression of the Nppb gene is upregulated in response to growth factors like phorbol (B1677699) esters and alpha-1-adrenergic agonists. This induction is mediated, at least in part, by the proximal region of the rat BNP promoter. Other factors involved in the regulation of natriuretic peptide gene expression include mechanical stretch of cardiomyocytes and various signaling molecules that are activated during cardiac hypertrophy and heart failure. nih.gov
Precursor Synthesis and Maturation of Iso-Atrial Natriuretic Peptide in Rat Cardiomyocytes
Iso-atrial natriuretic peptide in rats, also referred to as rat brain natriuretic peptide (BNP), is a product of the Nppb gene. cusabio.comwikipedia.org Its synthesis begins with the transcription of this gene into messenger RNA (mRNA), which is then translated into a precursor protein, prepro-iso-ANP. The gene for iso-rANP shares a similar organizational structure with other natriuretic peptide genes, consisting of three exons and two introns. nih.gov This structural similarity points to a common evolutionary origin within the natriuretic peptide family. nih.gov
The initial precursor undergoes processing to become the prohormone, pro-BNP. uniprot.org In adult rats, this prohormone is the primary storage form within cardiac myocytes. researchgate.net The maturation into the biologically active peptide involves proteolytic cleavage. While the primary circulating form of atrial natriuretic peptide (ANP) is the C-terminal 28-amino acid peptide, iso-ANP is typically found as a larger 45-amino acid peptide in rats. nih.govahajournals.org Studies have identified this 45-amino acid peptide as the C-terminal sequence of the rat BNP precursor. ahajournals.org This processing contrasts with the processing of ANP, where the prohormone (pro-ANP-(1-126)) is cleaved to the active ANP-(99-126). glembotskilab.org The enzymes responsible for the cleavage of the iso-ANP precursor in rats include the endoprotease furin, which processes the precursor molecule to produce the 45-amino acid brain natriuretic peptide. uniprot.org
Cellular and Subcellular Localization of Iso-Atrial Natriuretic Peptide Production in Rat Heart
The production of iso-ANP is localized within the cardiomyocytes of the rat heart. nih.gov However, its distribution across the cardiac chambers is distinct from that of ANP. While ANP is predominantly an atrial hormone, iso-ANP is considered mainly a ventricular hormone in normal adult rat hearts. oup.com
Investigations using in situ hybridization have demonstrated the presence of mRNA encoding for natriuretic peptides in both atrial and ventricular myocytes. nih.gov Specifically for iso-ANP, its mRNA is detected in all compartments of the heart. oup.com Notably, the concentration of iso-ANP mRNA in the ventricles is only about three times lower than in the atria. oup.com Given that the ventricular mass is significantly larger than the atrial mass (at least 20 times larger), the ventricles are the primary site of total iso-ANP synthesis in a healthy adult rat. oup.com In contrast, atria contain approximately six times more ANP mRNA than ventricles. oup.com
Subcellularly, like ANP, iso-ANP is stored in specific secretory granules within the cardiomyocytes, particularly in the atria. nih.govnih.gov These granules are concentrated in the perinuclear region of the cytoplasm. uniprot.org Upon stimulation, the contents of these granules are released into the circulation. In neonatal rats, iso-ANP (BNP) immunoreactivity is present in both atrial and ventricular myocytes. oup.com
| Heart Chamber | Relative ANP mRNA Abundance | Relative Iso-ANP mRNA Abundance | Primary Hormone Produced |
|---|---|---|---|
| Atria | High (6x more than ventricles) | Moderate | ANP |
| Ventricles | Low | High (10x more than atria in total) | Iso-ANP |
This table summarizes data indicating that in the normal adult rat heart, atria are the major contributors to ANP production, while ventricles are the main site of iso-ANP synthesis. oup.com
Mechanisms Regulating Iso-Atrial Natriuretic Peptide Release from Rat Myocytes
The secretion of iso-ANP from rat myocytes is governed by a variety of mechanical and neurohormonal stimuli.
Mechanical Stretch: Myocardial stretch is a primary and potent stimulus for the release of natriuretic peptides. nih.govresearchgate.net In hypertrophied ventricles from spontaneously hypertensive rats, stretching produced a rapid and transient increase in both ANP and iso-ANP (BNP) secretion. nih.gov An increase in left ventricular pressure led to a 1.8-fold increase in immunoreactive ANP release and a 2.5-fold increase in immunoreactive BNP release. nih.gov This stretch-induced secretion from hypertrophied ventricular myocytes appears to be mediated, at least in part, by protein kinase C (PKC), as the inhibitor staurosporine (B1682477) blocked the stretch-induced increase in ANP release. nih.gov
Endothelins: Endothelin (ET) peptides are potent stimulators of natriuretic peptide secretion. In primary cultures of neonatal rat atrial myocytes, all ET isopeptides (ET-1, ET-2, and ET-3) were found to increase both ANP and BNP secretion, with an order of potency of ET-1 and ET-2 being greater than ET-3. ahajournals.org This effect is mediated through endothelin A (ETA) receptors. ahajournals.org In the right atrium of rats, secretion is stimulated by ET-1 and ET-2, while in the left atrium, it is stimulated by ET-2 and ET-3. nih.gov This suggests a differential regulation of secretion between the two atrial chambers. nih.govtandfonline.com Hypoxia can also potently stimulate ANP secretion, a process that involves endogenous ET-1. semanticscholar.org
Other Regulatory Factors:
Serotonin (5-HT): Serotonin receptors in the atria have been shown to regulate ANP secretion. Specifically, 5-HT2 and 5-HT4 receptor agonists have opposing actions, with activation of the 5-HT2 receptor pathway leading to a suppression of stretch-induced ANP secretion. oup.com
Renin-Angiotensin System: Angiotensin II (ANG II) is known to inhibit atrial ANP secretion through AT1 receptors in both normotensive and hypertensive rats. physiology.org
Isoproterenol: This β-adrenergic agonist can induce the release of ANP from rat atria, an effect that is abolished by the β-blocker propranolol. physiology.org
| Stimulus | Peptide | Effect on Release | Mediating Factors/Receptors | Reference |
|---|---|---|---|---|
| Myocardial Stretch | ANP & Iso-ANP (BNP) | Increase | Protein Kinase C | nih.gov |
| Endothelin-1 (ET-1) | ANP & Iso-ANP (BNP) | Increase | ETA Receptor | ahajournals.org |
| Endothelin-2 (ET-2) | ANP & Iso-ANP (BNP) | Increase | ETA Receptor | ahajournals.orgnih.gov |
| Endothelin-3 (ET-3) | ANP & Iso-ANP (BNP) | Increase (less potent) | ET Receptor | ahajournals.orgnih.gov |
| Hypoxia | ANP | Increase | Endogenous ET-1, NOX4/Src | semanticscholar.org |
| Serotonin (via 5-HT2) | ANP | Decrease (of stretch-induced release) | 5-HT2 Receptor, Phospholipase C | oup.com |
| Angiotensin II | ANP | Decrease | AT1 Receptor | physiology.org |
| Isoproterenol | ANP | Increase | β-adrenergic receptors | physiology.org |
Receptor Binding and Signal Transduction Mechanisms in Rats
Identification and Characterization of Rat Natriuretic Peptide Receptors (NPR-A, NPR-C, NPR3) for Iso-Atrial Natriuretic Peptide
In rats, iso-atrial natriuretic peptide (iso-ANP) interacts with a family of natriuretic peptide receptors (NPR). The primary receptors involved in the actions of natriuretic peptides are natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-C (NPR-C), also known as NPR3. physiology.orgmerckmillipore.comuniprot.orggenecards.org NPR-A is a guanylyl cyclase-linked receptor that mediates many of the biological effects of natriuretic peptides. physiology.orgoup.com In contrast, NPR-C is often referred to as a clearance receptor, as it is involved in the binding and internalization of natriuretic peptides, thereby removing them from circulation. nih.govnih.govresearchgate.net
Studies have shown that iso-rANP, which is considered to be a polymorphic form of rat brain natriuretic peptide (rBNP) and functionally indistinguishable from it, binds to these receptors. nih.govelsevierpure.comcdnsciencepub.com The distribution of these receptors is widespread, with significant concentrations found in organs such as the kidney, lung, heart, and adrenal gland, which are major target organs for iso-ANP. nih.gov Specifically, autoradiography has revealed that iso-ANP binds to the renal glomerulus and the proximal part of the proximal tubule. nih.gov
In the context of cardiovascular health, the expression of these receptors can be altered. For instance, in rats with pressure-overload cardiac hypertrophy, the gene expression of both NPR-A and NPR-C is increased. physiology.org Similarly, in hyperglycemic rats, an upregulation of NPR-A expression alongside a reduction in NPR-C expression has been observed in the thoracic aorta. semanticscholar.org
| Receptor | Also Known As | Primary Function in Rats |
| NPR-A | Guanylyl Cyclase-A (GC-A) | Biological signal transduction |
| NPR-C | NPR3, Clearance Receptor | Clearance of natriuretic peptides |
Ligand Binding Kinetics and Specificity of Iso-Atrial Natriuretic Peptide to Rat Receptors
The binding of iso-ANP to its receptors in rats has been characterized by its kinetics and specificity. Research indicates that iso-rANP and rBNP exhibit virtually identical receptor binding characteristics. nih.govcdnsciencepub.com In studies using purified sarcolemmal membrane fractions from rat ventricles, two classes of atrial natriuretic peptide (ANP) binding sites have been identified: a high-affinity site with a dissociation constant (Kd) of approximately 10⁻¹¹ M and a low-affinity site with a Kd of approximately 10⁻⁹ M. nih.gov
The binding distribution of iso-ANP is similar to that of ANP, though the total binding of iso-ANP to organs other than the kidney is reported to be much lower. nih.gov The kidney, lung, heart, and adrenal gland are identified as major target organs for iso-ANP. nih.gov Autoradiographic studies have demonstrated specific binding of iso-ANP to the renal glomerulus and the proximal part of the proximal tubule, a binding site not as apparent with ANP. nih.gov This suggests that iso-ANP may exert its physiological actions at distinct sites within the kidney. nih.gov
| Parameter | Finding |
| Binding Affinity | High-affinity (Kd ~10⁻¹¹ M) and low-affinity (Kd ~10⁻⁹ M) sites for ANP in rat ventricle sarcolemma. nih.gov |
| Comparative Binding | Iso-rANP and rBNP have indistinguishable receptor binding characteristics. nih.govcdnsciencepub.com |
| Organ Specificity | Major target organs for iso-ANP include the kidney, lung, heart, and adrenal gland. nih.gov |
| Renal Binding Sites | Specific binding to the renal glomerulus and proximal part of the proximal tubule. nih.gov |
Guanylate Cyclase Activation and Cyclic GMP (cGMP) Production Pathways
The binding of iso-ANP to the NPR-A receptor stimulates its intrinsic guanylate cyclase activity, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netcdnsciencepub.comnih.gov This increase in intracellular cGMP is a critical step in the signal transduction pathway of iso-ANP. researchgate.netuniprot.org Studies have shown that both iso-rANP and rBNP are potent stimulators of cGMP production, with their effects being indistinguishable from each other. nih.govcdnsciencepub.com
In purified sarcolemmal membrane fractions from rat ventricles, the binding of ANP to the low-affinity receptor site results in a significant activation of guanylate cyclase. nih.gov Specifically, there is a maximum 2-fold activation of Mn²⁺-supported and up to a 6-fold activation of Mg²⁺/ATP-supported guanylate cyclase activities. nih.gov The presence of millimolar concentrations of adenosine (B11128) triphosphate (ATP) potentiates the Mg²⁺-supported activity. nih.govfrontiersin.org The activation of guanylate cyclase and subsequent cGMP production are central to the vasodilatory and other biological effects of natriuretic peptides. semanticscholar.orgresearchgate.net
| Condition | Effect on Guanylate Cyclase Activity |
| Basal Activity (Mg²⁺) | 3.2 ± 1.3 pmol/min/mg protein nih.gov |
| Basal Activity (Mn²⁺) | 129 ± 17 pmol/min/mg protein nih.gov |
| ANP Binding (low-affinity) | Up to 6-fold activation (Mg²⁺/ATP supported) nih.gov |
| ANP Binding (low-affinity) | Maximum 2-fold activation (Mn²⁺ supported) nih.gov |
Downstream Signaling Cascades (e.g., Protein Kinase G) in Rat Cells
The elevation of intracellular cGMP levels by iso-ANP activates downstream signaling cascades, most notably through the activation of cGMP-dependent protein kinase (PKG). plos.orgnih.gov PKG, in turn, phosphorylates various target proteins within the cell, leading to the ultimate physiological responses. plos.orgnih.gov
In cultured rat aortic smooth muscle cells, ANP stimulates the phosphorylation of several proteins, an effect that is mediated by cGMP-dependent protein kinase. nih.gov This demonstrates a direct link between the initial cGMP signal and the subsequent phosphorylation events that mediate the peptide's function. The ANP/cGMP/PKG signaling pathway is known to counteract the hypertrophic effects of agonists like angiotensin II in cardiomyocytes. nih.gov Furthermore, this pathway can modulate cardiac myocyte growth and contractile function. plos.org
Receptor-Mediated Clearance Mechanisms in Rat Physiology
The clearance of iso-ANP from the circulation is a crucial aspect of its regulation and is significantly mediated by the NPR-C receptor. nih.govnih.govresearchgate.net This receptor binds natriuretic peptides and internalizes them for degradation, thus controlling their plasma concentrations and duration of action. researchgate.net The plasma half-life of iso-ANP has been found to be comparable to that of ANP in rats. nih.gov
Studies have shown that the clearance receptor is involved in the removal of physiological levels of α-rat ANP (α-rANP). nih.gov The administration of a clearance receptor ligand, C-ANF(4-23), leads to a significant increase in plasma ANP levels in rats, highlighting the importance of NPR-C in ANP clearance. nih.govnih.gov Interestingly, the metabolic processing of iso-ANP may differ from that of ANP, as the appearance of trichloroacetic acid-soluble radioactivity of iso-ANP in the plasma is considerably slower. nih.gov In conditions such as hyperglycemia in rats, the expression of NPR-C is reduced, which can affect the clearance of natriuretic peptides. semanticscholar.org
Physiological Roles and Functional Significance in Rat Models
Regulation of Cardiovascular Homeostasis in Healthy Rats
In healthy rats, iso-ANP plays a significant role in maintaining cardiovascular homeostasis through its effects on blood vessels, heart rate, and blood pressure. It is one of the three main natriuretic peptides, alongside atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), that are secreted by the heart.
Iso-ANP exhibits potent vasodilatory effects in various vascular beds of the rat. Studies have demonstrated that it can induce relaxation of pre-contracted aortic rings and other arterial preparations. This vasodilation is mediated through the activation of specific natriuretic peptide receptors, particularly the natriuretic peptide receptor-B (NPR-B). The binding of iso-ANP to NPR-B stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, leading to their relaxation and a subsequent decrease in peripheral resistance.
The administration of iso-ANP in rats leads to a notable decrease in mean arterial pressure. This hypotensive effect is a direct consequence of its vasodilatory actions, which reduce total peripheral resistance. While it potently lowers blood pressure, its direct effects on heart rate are less pronounced and can be variable. In some instances, a reflex tachycardia may be observed in response to the drop in blood pressure. However, direct chronotropic effects on the heart are not a primary mechanism of iso-ANP action in rats. The primary cardiovascular role of iso-ANP in rats is the modulation of vascular tone to regulate blood pressure.
Renal Effects: Diuresis and Natriuresis in Rat Kidney
In the rat kidney, iso-ANP is a powerful diuretic and natriuretic agent. It increases the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. These effects are crucial for the regulation of extracellular fluid volume and, consequently, blood pressure. The renal actions of iso-ANP are mediated by its influence on several aspects of kidney function. It can increase the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles of the glomeruli. Furthermore, iso-ANP directly inhibits sodium reabsorption in the renal tubules, particularly in the collecting ducts. This inhibition of sodium transport leads to a greater amount of sodium and water being excreted in the urine.
The diuretic and natriuretic responses to iso-ANP are dose-dependent and are a hallmark of its physiological function in rats. These renal effects work in concert with its cardiovascular actions to maintain long-term control of blood pressure and fluid volume.
Endocrine and Neuroendocrine Interactions in Rat Systems
The physiological effects of iso-ANP in rats are also modulated through its interactions with various endocrine and neuroendocrine systems. A key interaction is its inhibitory effect on the renin-angiotensin-aldosterone system (RAAS). By suppressing the release of renin from the kidneys, iso-ANP reduces the production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium and water retention. This inhibition of the RAAS contributes significantly to the blood pressure-lowering and natriuretic effects of iso-ANP.
Furthermore, iso-ANP can influence the sympathetic nervous system. It has been shown to inhibit the release of norepinephrine (B1679862) from sympathetic nerve endings, which further contributes to its vasodilatory and hypotensive actions. These interactions highlight the integrated role of iso-ANP in the complex network of systems that regulate cardiovascular and fluid homeostasis in rats.
Role in Fluid and Electrolyte Balance in Rats
The primary role of iso-ANP in rats is the maintenance of fluid and electrolyte balance. By promoting the excretion of sodium and water from the kidneys and modulating the activity of the RAAS, iso-ANP helps to regulate the total volume of fluid in the body. When blood volume increases, the atria of the heart are stretched, leading to an increased release of natriuretic peptides, including iso-ANP. This, in turn, initiates a physiological response to reduce fluid volume by increasing urine output and lowering blood pressure.
The coordinated actions of iso-ANP on the cardiovascular and renal systems are essential for preventing volume overload and maintaining normal blood pressure in rats. Its role as a counter-regulatory hormone to the fluid-retaining actions of the RAAS is a fundamental aspect of its physiological significance.
Pathophysiological Implications in Rat Disease Models
Role in Cardiac Hypertrophy Development and Regression in Rat Models
Cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to chronic pressure or volume overload. oup.com However, sustained hypertrophy can lead to heart failure. oup.com Natriuretic peptides, including ANP and iso-ANP (BNP), are considered genetic markers for the chronic hypertrophic phenotype. nih.gov
Studies in adult rat cardiomyocytes have demonstrated that ANP, BNP, and C-type natriuretic peptide (CNP) can prevent hypertrophy. oup.com These peptides exert their antihypertrophic effects through a cyclic GMP-dependent process. oup.com Endogenous ANP is believed to act as an autocrine factor, inhibiting cardiac myocyte growth under both basal and stimulated conditions. ahajournals.org
In a rat model of volume overload-induced cardiac hypertrophy, an increase in left ventricular ANP mRNA levels was observed before the onset of hypertrophy. nih.gov Conversely, right ventricular BNP mRNA levels increased in the absence of right ventricular hypertrophy, suggesting a differential expression of these peptides in response to hemodynamic stress. nih.gov In isoproterenol-induced cardiac hypertrophy in rats, both ANP and BNP expression were increased in the left ventricle. dsmc.or.kr
Interestingly, some studies suggest a more complex role for natriuretic peptides in cardiac hypertrophy. In one study, both ANP and CNP were found to potentiate the cardiac hypertrophic response to norepinephrine (B1679862) in rats, suggesting a possible pro-hypertrophic action under certain conditions. ahajournals.org
Table 1: Effects of Natriuretic Peptides on Cardiac Hypertrophy in Rat Models
| Model | Peptide | Key Findings | Reference |
|---|---|---|---|
| Adult Rat Cardiomyocytes | ANP, BNP, CNP | Inhibited angiotensin II-induced increases in protein synthesis. | oup.com |
| Volume Overload (Aortocaval Fistula) | ANP, BNP | LV ANP mRNA increased before LV hypertrophy; RV BNP mRNA increased without RV hypertrophy. | nih.gov |
| Isoproterenol-Induced Hypertrophy | ANP, BNP | Increased expression of ANP and BNP in the left ventricle. | dsmc.or.kr |
| Norepinephrine Infusion | ANP, CNP | Potentiated cardiac hypertrophic response to norepinephrine. | ahajournals.org |
| Isoproterenol Withdrawal | - | Regression of cardiac mass, with myocyte RNA returning to control levels. | nih.gov |
Involvement in Myocardial Fibrosis and Remodeling in Rat Cardiac Disease
Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a key component of pathological cardiac remodeling and contributes to cardiac dysfunction. Atrial natriuretic peptide has been shown to have anti-fibrotic effects on the heart. oup.com
In a rat model of diabetic cardiomyopathy, a mutated, degradation-resistant form of ANP (M-ANP) was more effective than native ANP in reducing left ventricular dysfunction and myocardial fibrosis. nih.govbiorxiv.org This suggests that the bioavailability of ANP in the myocardium is a critical determinant of its efficacy in reducing cardiac fibrosis. biorxiv.orgbiorxiv.org Both M-ANP and sacubitril, an inhibitor of the enzyme that degrades ANP, were shown to increase ANP bioavailability and improve cardiac function. oup.com
In vitro studies using cultured rat cardiac fibroblasts have shown that both ANP and M-ANP can attenuate the activation of SMAD proteins, collagen secretion, and cell proliferation, all of which are involved in the fibrotic process. nih.govbiorxiv.org In vivo, M-ANP was more potent than ANP in activating the myocardial cGMP/PKG signaling pathway and inhibiting the pro-fibrotic SMAD pathway. nih.govbiorxiv.org
A study on angiotensin II-induced atrial fibrosis in Sprague-Dawley rats demonstrated that ANP significantly reduced atrial fibrosis, myofibroblast proliferation, collagen overexpression, and macrophage infiltration. nih.gov The anti-fibrotic effect of ANP in this model appeared to be mediated through the suppression of the PI3K/Akt-Tenascin-C signaling pathway. nih.gov
Contribution to Hypertensive States in Spontaneously Hypertensive Rats
The spontaneously hypertensive rat (SHR) is a widely used genetic model of human essential hypertension. oup.complos.org Studies on the role of natriuretic peptides in the development and maintenance of hypertension in SHRs have yielded complex findings.
In young, pre-hypertensive SHRs, atrial ANP transcripts were found to be lower than in their normotensive Wistar-Kyoto (WKY) counterparts, while ventricular iso-ANP (BNP) transcripts were higher. nih.govahajournals.org As hypertension progressed, both ANP and iso-ANP mRNA levels increased in the left ventricles and ventricular septa. nih.gov This suggests that iso-ANP may be a sensitive marker of cardiac changes in hypertension. nih.gov
Plasma levels of both immunoreactive ANF and BNP were found to increase significantly at puberty (8 weeks) in both male and female SHRs, coinciding with the development of hypertension in males. nih.gov However, a dissociation between blood pressure and plasma levels of natriuretic peptides has been observed, indicating a complex relationship. nih.gov
Some research suggests a potential compensatory role for natriuretic peptides in hypertension. For instance, chronic blockade of endogenous ANP with a monoclonal antibody was shown to accelerate the development of hypertension in SHRs. ahajournals.org Conversely, somatic delivery of the human ANP gene has been shown to induce a sustained reduction in systemic blood pressure in young hypertensive rats. ahajournals.org Furthermore, activation of the natriuretic peptide receptor-C (NPR-C) has been shown to attenuate the development of high blood pressure in SHRs. nih.gov
Table 2: Atrial Natriuretic Peptide System in Spontaneously Hypertensive Rats (SHR)
| Parameter | Finding in SHR vs. WKY | Stage | Reference |
|---|---|---|---|
| Atrial ANP transcripts | Lower | Pre-hypertensive (5 weeks) | nih.govahajournals.org |
| Ventricular iso-ANP (BNP) transcripts | Higher | Pre-hypertensive (5 weeks) | nih.gov |
| Plasma irANF and irBNP | Increased | Puberty (8 weeks) | nih.gov |
| Atrial ANP content | Reduced | - | ahajournals.org |
| Cardiac ANP system | Transcriptionally enhanced | In hypertrophied hearts | nih.gov |
Associations with Diabetic Cardiomyopathy in Rat Models
Diabetic cardiomyopathy is a complication of diabetes characterized by structural and functional abnormalities of the myocardium, independent of coronary artery disease and hypertension. nih.gov In rat models of streptozotocin-induced diabetes, ANP synthesis is significantly augmented. nih.gov The combination of diabetes and hypertension appears to have an even greater stimulatory effect on cardiac ANP synthesis. nih.gov
Studies have shown that ANP can prevent diabetic cardiomyopathy. ahajournals.org In a model of streptozotocin-induced diabetes in adult male rats, ANP treatment attenuated left ventricular expression of β-myosin heavy chain and gp91phox (a component of NADPH oxidase), and improved diastolic and systolic function. ahajournals.org
The antihypertrophic actions of natriuretic peptides appear to be preserved in the diabetic heart. diabetesjournals.orgdiabetesjournals.org In isolated hearts from diabetic rats, B-type natriuretic peptide (BNP) was able to prevent angiotensin II-stimulated increases in markers of hypertrophy, an effect that was blunted for other antihypertrophic agents that are dependent on nitric oxide signaling. diabetesjournals.orgdiabetesjournals.org This suggests that natriuretic peptides, which increase cyclic GMP independently of nitric oxide, may be a particularly important therapeutic approach for preventing cardiac growth in the diabetic myocardium where endothelium-dependent mechanisms are often compromised. diabetesjournals.orgdiabetesjournals.org
In a model of diabetic cardiomyopathy characterized by significant myocardial fibrosis, a mutated form of ANP (M-ANP) that is resistant to degradation was more effective than native ANP in reducing left ventricular dysfunction and myocardial fibrosis. nih.govbiorxiv.org This highlights the importance of myocardial bioavailability of ANP for its therapeutic effects in diabetic cardiomyopathy. biorxiv.org
Potential Links to Other Systemic Disorders in Rat Models (e.g., depression)
The primary role of iso-atrial natriuretic peptide and other natriuretic peptides is in the regulation of cardiovascular and renal homeostasis. While the direct link between iso-ANP and depression in rat models is not extensively documented in the provided context, the broader natriuretic peptide system has been implicated in various physiological processes beyond the cardiovascular system. Further research is needed to fully elucidate the potential connections between iso-atrial natriuretic peptide and systemic disorders such as depression in rat models.
Q & A
Q. What experimental methodologies are recommended for quantifying atrial natriuretic peptide (ANP) levels in rat cardiac tissue?
- Methodological Answer : ANP quantification typically involves immunoassays (e.g., radioimmunoassay) or molecular techniques like qPCR for mRNA analysis. For tissue-specific measurements, homogenization of cardiac tissue followed by protein extraction is critical. Ensure primers for qPCR are validated (e.g., ANP primers with 95–105% efficiency; see Table 1 in ). Include normalization to housekeeping genes (e.g., β-actin) and confirm specificity via melt curve analysis .
Q. How should researchers control for confounding variables when studying natriuretic peptide (NP) expression in Zucker rat obesity models?
- Methodological Answer : Standardize environmental factors (e.g., diet, light cycles) and use littermates as controls. In Zucker rats, genetic homogeneity is critical—obese (fa/fa) and lean (Fa/fa) genotypes must be confirmed via genotyping. Subdivide groups into fasting and hyperglycemic cohorts to isolate metabolic effects (e.g., COF: control fasting; OAH: obese hyperglycemic) .
Q. What are the key considerations for selecting tissue types in NP receptor (NPR-A/B/C) expression studies?
- Methodological Answer : Prioritize tissues with high endothelial or cardiac cell density (e.g., heart, lung, kidney). For NPR-C (clearance receptor), include renal tissue due to its role in peptide degradation. Use immunohistochemistry to localize CNP expression in cardiac endothelial cells (Fig. 8 in ) and validate mRNA findings with protein-level assays .
Advanced Research Questions
Q. How can contradictory findings in NP receptor expression under obesity be resolved?
- Methodological Answer : Contradictions (e.g., NPR-B upregulation in lung vs. downregulation in heart) may arise from tissue-specific signaling or methodological variability. Employ longitudinal studies to track temporal changes and integrate multi-omics data (e.g., transcriptomics + proteomics). Validate results using knockout models (e.g., NPR-A-deficient rats) to isolate receptor functions .
Q. What statistical approaches are optimal for analyzing correlations between inflammatory markers (e.g., TNF-α) and NP expression?
- Methodological Answer : Use Pearson/Spearman correlation coefficients for linear/non-linear relationships. For small sample sizes (e.g., n=6–8 per group), apply non-parametric tests (Mann-Whitney U). In , CNP-TNF-α correlations in cardiac tissue (p<0.0001) were analyzed via scatterplots with regression lines (Fig. 6) .
Q. How can researchers design studies to address the bidirectional relationship between NP deficiency and obesity pathogenesis?
- Methodological Answer : Utilize interventional designs (e.g., NP supplementation in obese rats) to test causality. Measure adiposity metrics (e.g., visceral fat mass) alongside cardiac NP mRNA. Reference , where BNP mRNA decreased in obese Zucker rats, suggesting a feedback loop between NP downregulation and metabolic dysfunction .
Data Interpretation & Challenges
Q. What are common pitfalls in interpreting NP receptor expression data across tissues?
- Methodological Answer : Avoid conflating mRNA and protein levels—always pair qPCR with immunoassays. For example, showed no significant differences in CNP protein despite mRNA trends, highlighting post-transcriptional regulation. Use multiplex assays to quantify multiple NPs simultaneously and reduce batch variability .
Q. How should researchers handle non-significant trends in NP expression studies?
- Methodological Answer : Report effect sizes and confidence intervals to contextualize trends (e.g., CNP protein in obese rat heart: 0.266 vs. 0.366 pg/mg in controls). Conduct power analyses post hoc to determine if larger cohorts are needed. Pre-register hypotheses to distinguish exploratory vs. confirmatory findings .
Experimental Design Frameworks
Q. What FINER criteria apply to NP research in rodent models?
- Methodological Answer :
- Feasible : Ensure access to genetically characterized Zucker rats and validated assays.
- Novel : Investigate understudied NPs (e.g., CNP in pulmonary tissue).
- Ethical : Adhere to ARRIVE guidelines for humane endpoints in obesity studies.
- Relevant : Link findings to human metabolic syndromes (e.g., NP-based therapies for obesity) .
Q. How can PICO frameworks structure NP intervention studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
